![molecular formula C15H12ClN3O3S B3930726 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B3930726.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide
Overview
Description
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide, commonly known as CNP-ACB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various research studies and has the potential to be used in the development of new drugs.
Mechanism of Action
The mechanism of action of CNP-ACB involves the inhibition of various enzymes and pathways involved in the progression of diseases. In cancer cells, CNP-ACB inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, CNP-ACB reduces oxidative stress and inflammation by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In infectious diseases, CNP-ACB inhibits the activity of bacterial enzymes involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
CNP-ACB has been shown to have various biochemical and physiological effects in different research studies. In cancer research, CNP-ACB induces apoptosis in cancer cells by activating the caspase-dependent pathway. In neurodegenerative diseases, CNP-ACB reduces oxidative stress and inflammation by increasing the levels of antioxidant enzymes and reducing the levels of pro-inflammatory cytokines. In infectious diseases, CNP-ACB disrupts bacterial cell wall synthesis and DNA replication, leading to bacterial cell death.
Advantages and Limitations for Lab Experiments
The advantages of using CNP-ACB in lab experiments include its high purity, stability, and specificity towards various enzymes and pathways. However, the limitations of using CNP-ACB in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of CNP-ACB. In cancer research, CNP-ACB can be further studied for its potential as a combination therapy with other anticancer agents. In neurodegenerative diseases, CNP-ACB can be further studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, CNP-ACB can be further studied for its potential as a broad-spectrum antimicrobial agent against various bacterial strains.
In conclusion, CNP-ACB is a promising chemical compound that has shown potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of CNP-ACB can lead to the discovery of new therapeutic agents for the treatment of various diseases.
Scientific Research Applications
CNP-ACB has been extensively studied in various research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CNP-ACB has shown potential as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, CNP-ACB has shown neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, CNP-ACB has shown antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-2-4-10(5-3-9)14(20)18-15(23)17-13-7-6-11(19(21)22)8-12(13)16/h2-8H,1H3,(H2,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSKIGJNRJKLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



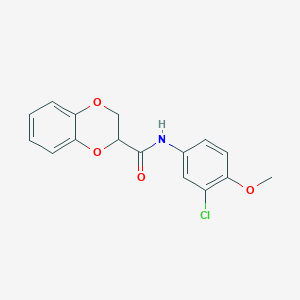
![3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B3930654.png)
![(8R*,9aS*)-8-hydroxy-2-(2-methoxyethyl)tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3930657.png)
![1-(3,4-difluorobenzyl)-3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B3930662.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3930668.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3930679.png)
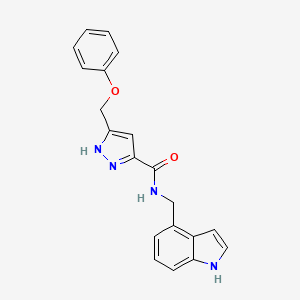
![1-(1H-1,2,3-benzotriazol-1-yl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B3930684.png)
![methyl ({[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]carbonothioyl}thio)acetate](/img/structure/B3930698.png)
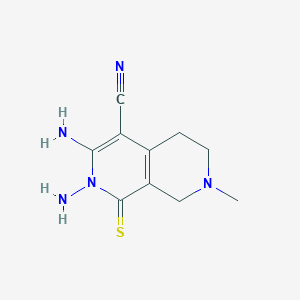
![1-(2-chlorobenzyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3930710.png)
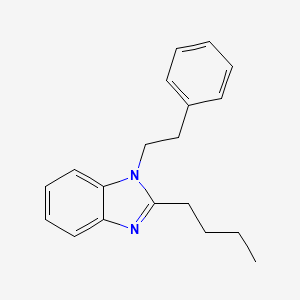
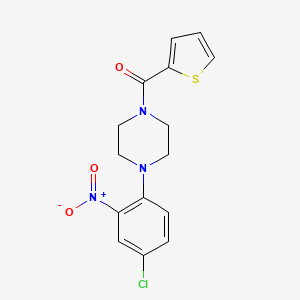
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3930757.png)